

1-Bromo-5-chloro-3-fluoro-2-iodobenzene

molecular weight

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Compound of Interest

Compound Name: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

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An In-depth Technical Guide to **1-Bromo-5-chloro-3-fluoro-2-iodobenzene**: Properties, Analysis, and Synthetic Utility

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This technical guide provides a comprehensive overview of **1-bromo-5-chloro-3-fluoro-2-iodobenzene**, a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental molecular properties, advanced analytical characterization, and strategic applications of this unique halogenated benzene derivative.

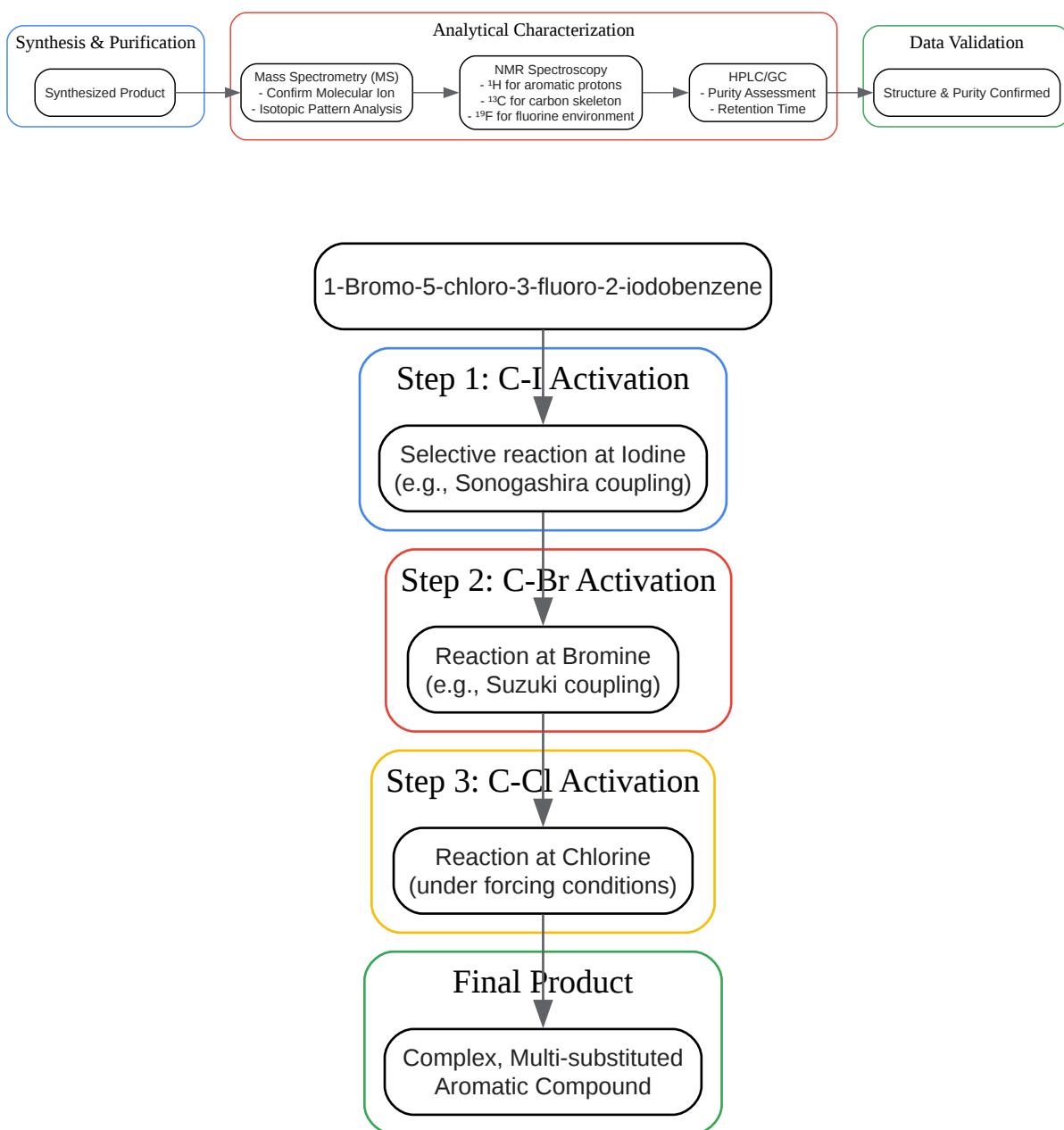
Core Molecular Attributes

1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a derivative of benzene in which four of the hydrogen atoms have been replaced by four different halogen atoms: bromine, chlorine, fluorine, and iodine. This high degree of halogenation and the specific substitution pattern confer upon the molecule a unique set of physicochemical properties and a rich potential for regioselective chemical transformations.

Molecular Structure and Nomenclature

The structure of **1-bromo-5-chloro-3-fluoro-2-iodobenzene** is a benzene ring with substituents at the 1, 2, 3, and 5 positions. The IUPAC name, **1-bromo-5-chloro-3-fluoro-2-iodobenzene**, is determined by prioritizing the substituents alphabetically (bromo, chloro, fluoro, iodo) and assigning the lowest possible locants to the substituents as a set.[1][2]

The chemical structure can be represented as follows:



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References

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